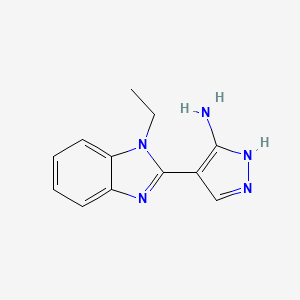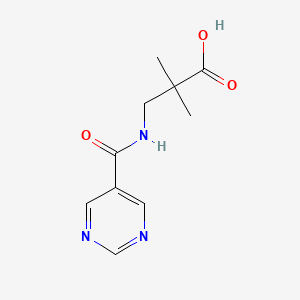![molecular formula C12H15N3O2 B6628152 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B6628152.png)
5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile, also known as HMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMPC is a heterocyclic organic compound that contains a pyridine ring, a morpholine ring, and a nitrile group.
Mecanismo De Acción
The mechanism of action of 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile is not fully understood. However, it is believed that 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile exerts its biological activity by binding to specific receptors or enzymes in the body. For example, 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory activity.
Biochemical and Physiological Effects:
5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile can reduce inflammation and improve the survival rate of animals with sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can form stable complexes with metal ions. However, 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile. One area of interest is the development of 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile-based drug delivery systems for the targeted delivery of drugs to specific tissues or cells. Another area of interest is the synthesis of new 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile derivatives with improved biological activity. Additionally, the mechanism of action of 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile needs to be further elucidated to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile involves the reaction of 2-chloro-5-methylpyridine with sodium cyanide to form 2-cyano-5-methylpyridine, which is then reacted with 2-(chloromethyl)-6-methylmorpholine to form 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. In materials science, 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and coordination polymers. In catalysis, 5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile has been shown to be an effective ligand for the synthesis of various metal complexes.
Propiedades
IUPAC Name |
5-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9-6-15(7-12(8-16)17-9)11-3-2-10(4-13)14-5-11/h2-3,5,9,12,16H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGGOGPMNXNECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)CO)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole](/img/structure/B6628080.png)

![4-[[Methyl-[(5-methylpyridin-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628095.png)
![2-[(2-Fluoro-4-methoxybenzoyl)-methylamino]butanoic acid](/img/structure/B6628100.png)

![2-[(Pyrimidine-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6628125.png)
![3-[(Pyrimidine-5-carbonylamino)methyl]benzoic acid](/img/structure/B6628131.png)

![1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone](/img/structure/B6628149.png)
![[4-(6-Aminopyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6628158.png)
![[6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6628165.png)

![(2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid](/img/structure/B6628170.png)